4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline
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Overview
Description
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is a heterocyclic aromatic compound that features a benzimidazole core fused with an aniline group. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides . The compound’s structure includes a six-membered benzene ring fused to a five-membered imidazole ring, with two methyl groups at positions 5 and 6, and an aniline group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Microwave-assisted synthesis has also been explored, where the reaction mixture is subjected to microwave irradiation, significantly reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA and RNA synthesis . This binding can inhibit the activity of these enzymes, leading to potential therapeutic effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
2-phenylbenzimidazole: Another benzimidazole derivative with different substituents at the 2-position.
4-(1H-benzo[d]imidazol-2-yl)aniline: A closely related compound with similar biological activities.
Uniqueness
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is unique due to the presence of both the dimethyl groups and the aniline moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCIVOLORKWIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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